molecular formula C20H29N3O2 B6910854 N-[cyclohexyl(phenyl)methyl]-2-(5-oxo-1,4-diazepan-1-yl)acetamide

N-[cyclohexyl(phenyl)methyl]-2-(5-oxo-1,4-diazepan-1-yl)acetamide

Cat. No.: B6910854
M. Wt: 343.5 g/mol
InChI Key: ZOJLVMMIXUMZMT-UHFFFAOYSA-N
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Description

N-[cyclohexyl(phenyl)methyl]-2-(5-oxo-1,4-diazepan-1-yl)acetamide is a complex organic compound that features a cyclohexyl group, a phenyl group, and a diazepane ring

Properties

IUPAC Name

N-[cyclohexyl(phenyl)methyl]-2-(5-oxo-1,4-diazepan-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O2/c24-18-11-13-23(14-12-21-18)15-19(25)22-20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1,3-4,7-8,17,20H,2,5-6,9-15H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOJLVMMIXUMZMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2=CC=CC=C2)NC(=O)CN3CCC(=O)NCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyclohexyl(phenyl)methyl]-2-(5-oxo-1,4-diazepan-1-yl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Diazepane Ring: This can be achieved through the cyclization of appropriate amine precursors under controlled conditions.

    Attachment of the Cyclohexyl and Phenyl Groups: This step often involves the use of Grignard reagents or other organometallic compounds to introduce the cyclohexyl and phenyl groups onto the diazepane ring.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[cyclohexyl(phenyl)methyl]-2-(5-oxo-1,4-diazepan-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Typical nucleophiles include halides, amines, and alcohols, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[cyclohexyl(phenyl)methyl]-2-(5-oxo-1,4-diazepan-1-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and protein binding due to its unique structure.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-[cyclohexyl(phenyl)methyl]-2-(5-oxo-1,4-diazepan-1-yl)acetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in biochemical pathways, influencing various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-N’-phenyl-p-phenylenediamine: This compound shares structural similarities but differs in its functional groups and overall reactivity.

    Cyclohexylbenzene: While structurally simpler, it provides a basis for understanding the behavior of cyclohexyl groups in larger molecules.

    Diazepam: A well-known compound with a diazepane ring, used for comparison in terms of biological activity and mechanism of action.

Uniqueness

N-[cyclohexyl(phenyl)methyl]-2-(5-oxo-1,4-diazepan-1-yl)acetamide is unique due to its combination of a cyclohexyl group, a phenyl group, and a diazepane ring. This unique structure imparts specific chemical and biological properties that are not found in simpler or more common compounds.

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